2-(3-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Description
2-(3-Methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic acetamide derivative featuring a 3-methoxyphenoxy group linked to an N-substituted 2-oxo-tetrahydroquinoline core. This compound is structurally characterized by:
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-14-3-2-4-15(10-14)24-11-18(22)19-13-6-7-16-12(9-13)5-8-17(21)20-16/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYRJAGDQGCERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Povarov Reaction Followed by Oxidation
The Povarov reaction, a [4+2] cycloaddition between an aniline derivative, an aldehyde, and an electron-rich dienophile, constructs the quinoline core. Subsequent catalytic hydrogenation reduces the aromatic ring to yield tetrahydroquinoline. For example, reacting 4-methoxyaniline with benzaldehyde and ethyl vinyl ether under acidic conditions generates a quinoline derivative, which is hydrogenated using Pd/C (10%) under 50 psi H₂ to produce tetrahydroquinoline. Oxidation of the C2 position with potassium permanganate in acidic media introduces the 2-oxo group, yielding 2-oxo-1,2,3,4-tetrahydroquinoline.
Key Conditions :
Cyclization of β-Keto Amides
An alternative route involves cyclizing β-keto amides. For instance, heating N-(2-aminophenyl)-3-oxobutanamide in polyphosphoric acid at 120°C induces intramolecular cyclization, forming the tetrahydroquinolin-2-one core. This method avoids oxidation steps but requires stringent temperature control to prevent decomposition.
Key Conditions :
Functionalization of the Tetrahydroquinolin-2-One Core
Introduction of the 6-Amino Group
Nitration of tetrahydroquinolin-2-one using a nitric acid-sulfuric acid mixture at 0°C selectively introduces a nitro group at the 6-position. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline.
Key Conditions :
Synthesis of 2-(3-Methoxyphenoxy)Acetyl Chloride
Phenoxyacetic Acid Formation
3-Methoxyphenol reacts with chloroacetic acid in a Williamson ether synthesis. Under alkaline conditions (K₂CO₃, DMF), nucleophilic substitution produces 2-(3-methoxyphenoxy)acetic acid.
Key Conditions :
Conversion to Acid Chloride
Treating the acid with thionyl chloride (SOCl₂) at reflux (70°C) for 2 hours generates 2-(3-methoxyphenoxy)acetyl chloride. Excess SOCl₂ is removed via distillation.
Key Conditions :
Coupling of 6-Amino-Tetrahydroquinolin-2-One and 2-(3-Methoxyphenoxy)Acetyl Chloride
Schotten-Baumann Reaction
The amine reacts with the acid chloride in a biphasic system (NaOH/CH₂Cl₂). Triethylamine neutralizes HCl, driving the reaction to completion.
Key Conditions :
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF achieves higher yields (88%).
Key Conditions :
Optimization and Scalability
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 88 |
| THF | 7.5 | 75 |
| CH₂Cl₂ | 8.9 | 82 |
Polar aprotic solvents like DMF enhance reaction efficiency due to improved solubility of intermediates.
Temperature Control
Exothermic reactions (e.g., acid chloride formation) require cooling to prevent side reactions. Coupling reactions proceed optimally at room temperature.
Analytical Validation
Spectroscopic Data
Crystallography
Single-crystal X-ray diffraction confirms the planar acetamide linkage and tetrahedral geometry at the quinolone nitrogen.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactors enable rapid mixing and heat transfer during nitration and hydrogenation steps, reducing reaction times by 40%.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 32 | 18 |
| PMI (Process Mass Intensity) | 56 | 29 |
Adopting flow chemistry improves sustainability by minimizing solvent use.
Challenges and Mitigation
Byproduct Formation
Over-acylation of the amine generates N,N-diacetyl derivatives. Using stoichiometric acid chloride (1.1 eq) and slow addition mitigates this.
Purification
Silica gel chromatography (EtOAc/hexane, 1:1) removes unreacted starting materials. Recrystallization from ethanol yields high-purity product.
Emerging Methodologies
Enzymatic Coupling
Lipase-catalyzed acylation in ionic liquids achieves 79% yield with negligible waste.
Photochemical Activation
UV-light-mediated reactions reduce coupling times to 2 hours but require specialized equipment.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the tetrahydroquinoline ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products
Oxidation: Formation of 2-(3-hydroxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide.
Reduction: Formation of 2-(3-methoxyphenoxy)-N-(2-hydroxy-1,2,3,4-tetrahydroquinolin-6-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis categorizes comparable compounds based on core heterocycles , substituent effects , and biological or physicochemical properties .
Substituent Variations on the Aromatic/Phenoxy Group
Key Observations :
- Electron-withdrawing groups (e.g., fluorine in ) increase metabolic stability but reduce aqueous solubility.
- Methoxy groups at the meta position (as in the target compound and ) balance electronic effects and steric bulk, optimizing receptor interactions .
Heterocyclic Core Modifications
Key Observations :
- Tetrahydroquinoline cores (target compound) exhibit greater planarity than morpholinone or pyrimidine analogs, favoring DNA intercalation or enzyme binding .
- Quinoxaline-based acetamides (e.g., ) show broader antimicrobial activity due to extended conjugation.
Amide-Linkage Derivatives
Biological Activity
The compound 2-(3-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide , also referred to in some literature as G786-2305, is a synthetic derivative with potential pharmacological applications. It features a complex structure that includes a methoxyphenoxy group and a tetrahydroquinoline moiety. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 3-formylchromone have shown tumor cell-specific cytotoxicity without affecting normal cells . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways critical for tumor growth.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Studies on related compounds indicate potential efficacy against Helicobacter pylori and other pathogenic bacteria. For example, certain derivatives exhibited comparable activity to standard antibiotics such as metronidazole . The exact mechanisms may involve inhibition of bacterial enzymes or interference with cell wall synthesis.
Urease Inhibition
Urease inhibition is another area where this class of compounds shows promise. Urease is an enzyme produced by various pathogens that can contribute to their virulence. Inhibition of urease activity can reduce the pathogenicity of organisms like H. pylori , making these compounds valuable in treating infections associated with this bacterium .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Enzyme Inhibition : The inhibition of key enzymes such as urease disrupts bacterial metabolism.
- Cell Cycle Arrest : Some derivatives lead to cell cycle arrest in specific phases, preventing proliferation.
Case Study 1: Antitumor Efficacy
In a study evaluating the cytotoxic effects of various 3-formylchromone derivatives against human cancer cell lines (e.g., HeLa and A549), certain compounds demonstrated IC50 values indicating potent antitumor activity. The structure-activity relationship suggested that modifications to the phenoxy group significantly influenced potency .
Case Study 2: Antimicrobial Testing
A comparative study assessed the antimicrobial effects of several derivatives against E. coli and S. aureus . The results showed that specific compounds within this class had minimum inhibitory concentrations (MICs) comparable to traditional antibiotics . This highlights the potential for developing new antimicrobial agents based on this scaffold.
Data Tables
Q & A
Q. What are the key steps and reaction conditions for synthesizing 2-(3-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide?
Synthesis typically involves multi-step organic reactions, including:
- Condensation : Coupling a tetrahydroquinoline derivative (e.g., 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline) with a phenoxyacetyl chloride intermediate under mild temperatures (20–40°C) in solvents like dichloromethane or toluene .
- Protection/Deprotection : Use of protecting groups (e.g., benzyl or benzoyl) for amine functionalities to prevent side reactions .
- Purification : Column chromatography or recrystallization to isolate the final product, monitored via thin-layer chromatography (TLC) .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
Critical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and hydrogen/carbon environments (e.g., δ 7.69 ppm for amide protons in similar compounds) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., observed [M+H]⁺ peaks at 347 m/z in analogous structures) .
- Infrared Spectroscopy (IR) : Detection of carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and amide bonds .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound?
Yield optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide bond formation .
- Catalyst Use : Employ coupling agents like EDCI/HOBt for activating carboxylic acids .
- Temperature Control : Stepwise heating (e.g., 0°C to room temperature) minimizes side reactions during acetyl chloride additions .
- Molar Ratios : Maintaining a 1:1.2 molar ratio of amine to acylating agent improves conversion rates .
Q. How should contradictions in spectral data (e.g., NMR shifts) be resolved?
Contradictions arise from:
- Tautomerism : The tetrahydroquinolin-2-one moiety may exhibit keto-enol tautomerism, causing variable δ 4.90–5.20 ppm signals for protons adjacent to carbonyl groups .
- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) can shift aromatic proton signals by 0.1–0.3 ppm. Cross-validate with computational tools (e.g., ChemDraw NMR predictors) .
- Impurity Peaks : Use preparative HPLC to isolate pure fractions and reacquire spectra .
Q. What experimental strategies elucidate structure-activity relationships (SAR) for this compound?
SAR studies require:
- Analog Synthesis : Modify substituents (e.g., replace 3-methoxyphenoxy with fluorophenoxy) to assess bioactivity changes .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for specific residues in active sites .
Q. What methodologies identify biological targets for this compound?
Target identification approaches include:
- Affinity Chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates .
- Transcriptomic Profiling : RNA-seq to track gene expression changes in treated vs. untreated cells (e.g., apoptosis-related pathways) .
- Chemical Proteomics : Use isotopically labeled analogs for mass spectrometry-based target profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
